Ethyl 2-cyano-2-(pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(pyridin-2-yl)acetate: is an organic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and is characterized by the presence of a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in their function . The specific interactions and resulting changes caused by Ethyl 2-cyano-2-(pyridin-2-yl)acetate require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include temperature, pH, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Cellular Effects
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that Ethyl 2-cyano-2-(pyridin-2-yl)acetate may also influence cell function.
Molecular Mechanism
It’s known that the active hydrogen on C-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions , which may contribute to its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Dimethylformamide, ethanol, water
Major Products Formed:
Carboxylic Acids: From hydrolysis of the ester group
Substituted Pyridines: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry: Ethyl 2-cyano-2-(pyridin-2-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of new pharmaceuticals. Its derivatives have shown potential in the treatment of various diseases due to their biological activity.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Ethyl 2-pyridylacetate: Similar structure but lacks the cyano group.
Methyl 2-cyano-2-(pyridin-2-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the presence of both the cyano and ester functional groups, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-pyridin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8(7-11)9-5-3-4-6-12-9/h3-6,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBDTQYCJMNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.